
4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl-13C12
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Overview
Description
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 is a polychlorinated biphenyl (PCB) derivative.
Preparation Methods
The synthesis of 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 typically involves the chlorination of biphenyl followed by hydroxylation. The reaction conditions for the chlorination process include the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure . The hydroxylation step can be achieved using reagents like sodium hydroxide or other strong bases . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce dechlorinated biphenyls .
Scientific Research Applications
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 involves its interaction with various molecular targets and pathways. It has been shown to activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation leads to the metabolism and detoxification of the compound in the liver. Additionally, it can decrease serum thyroid hormone levels by increasing the accumulation of thyroid hormones in the liver .
Comparison with Similar Compounds
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 is unique compared to other similar compounds due to its specific chlorine substitution pattern and hydroxyl group. Similar compounds include:
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-2,2’,3,4’,5,5’-hexachlorobiphenyl: Has one less chlorine atom, which affects its chemical and biological properties.
4-Hydroxy-2,2’,3,4’,5,6,6’-heptachlorobiphenyl: Different chlorine substitution pattern, leading to variations in reactivity and toxicity.
These comparisons highlight the uniqueness of 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 in terms of its chemical structure and resulting properties.
Properties
CAS No. |
1285867-65-3 |
---|---|
Molecular Formula |
¹³C₁₂H₃Cl₇O |
Molecular Weight |
423.23 |
Synonyms |
2,2’,3,4’,5,5’,6-Heptachloro-[1,1’-Biphenyl]-4-ol-13C12; 2,2’,3,4’,5,5’,6-Heptachloro-4-_x000B_biphenyl-ol-13C12; 4-Hydroxy-PCB 187-13C12; |
Origin of Product |
United States |
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